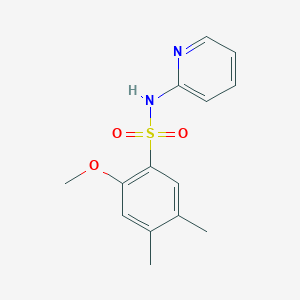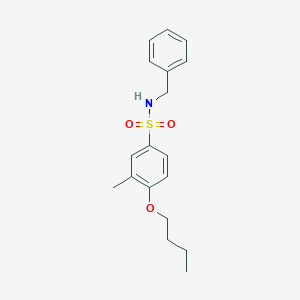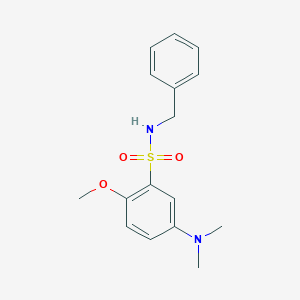![molecular formula C19H25NO4S B272644 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine is a chemical compound that belongs to the family of sulfonylmorpholine derivatives. It is a white to off-white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the replication of certain viruses, such as influenza and herpes simplex virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit viral replication. In material science, it has been used as a fluorescent probe for imaging biological systems. Its effects on biochemical and physiological systems are still being studied, and further research is needed to fully understand its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine in lab experiments is its high purity and solubility in organic solvents. This makes it easy to handle and use in various applications. However, one limitation is its relatively high cost compared to other compounds. Additionally, its potential toxicity and side effects need to be carefully studied before using it in vivo.
Direcciones Futuras
There are many potential future directions for the study of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine. Some possible areas of research include:
1. Further studies on its anti-inflammatory and anti-cancer properties, with a focus on identifying the specific mechanisms of action.
2. Development of new fluorescent probes based on the structure of this compound for imaging biological systems.
3. Investigation of its potential as a drug delivery agent, due to its solubility in organic solvents and ability to target specific enzymes and signaling pathways.
4. Exploration of its potential as a material for use in electronic and optoelectronic devices, due to its unique optical and electronic properties.
Conclusion
In conclusion, this compound is a versatile and promising chemical compound that has many potential applications in scientific research. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is still being studied. Its advantages and limitations for lab experiments must be carefully considered, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine involves the reaction of 4-bromo-1-naphthol with pentyloxyamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine in scientific research are diverse. One of the most promising areas of application is in medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Fórmula molecular |
C19H25NO4S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
4-(4-pentoxynaphthalen-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H25NO4S/c1-2-3-6-13-24-18-9-10-19(17-8-5-4-7-16(17)18)25(21,22)20-11-14-23-15-12-20/h4-5,7-10H,2-3,6,11-15H2,1H3 |
Clave InChI |
BWAVIBBZRHYYBL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

